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  • Product: 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride
  • CAS: 2092836-69-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism and Application of p-Toluenesulfonyl Chloride in Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic conversion of functional groups is a cornerstone of molecular design and synthesis. Among the myriad of reagents available, p-Tolu...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic conversion of functional groups is a cornerstone of molecular design and synthesis. Among the myriad of reagents available, p-Toluenesulfonyl chloride (TsCl), a derivative of toluene bearing a sulfonyl chloride group, stands out for its reliability and versatility.[1][2] This guide provides an in-depth exploration of the mechanism of action of TsCl, focusing on its principal role in converting alcohols into tosylates, thereby transforming a poor leaving group into an excellent one to facilitate a broad range of subsequent chemical transformations.[3]

The Core Problem: Activating the Hydroxyl Group

In the landscape of organic synthesis, the hydroxyl (-OH) group of an alcohol is a notoriously poor leaving group. Its conjugate acid, water (H₂O), has a pKa of ~15.7, meaning the hydroxide anion (HO⁻) is a strong base and thus energetically unfavorable to displace in nucleophilic substitution reactions.[4] This inherent stability severely limits the direct use of alcohols as substrates for creating new carbon-heteroatom or carbon-carbon bonds via substitution pathways.

To overcome this challenge, chemists employ a strategy of "activation," converting the hydroxyl group into a functionality that is a much weaker base and therefore a better leaving group. This is precisely where p-Toluenesulfonyl chloride demonstrates its prowess.

The Tosylation Reaction: Mechanism of Action

The reaction of an alcohol with TsCl in the presence of a base, typically a tertiary amine like pyridine or triethylamine (TEA), yields a p-toluenesulfonate ester, commonly known as a tosylate (OTs).[5][6] This transformation is a cornerstone of synthetic strategy, enabling a vast array of subsequent reactions.[7][8]

The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl.[7] A base, often pyridine which can also serve as the solvent, plays a crucial dual role.[9][10]

Step-by-Step Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the highly electrophilic sulfur atom of TsCl. This is driven by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur.[7] This attack leads to the formation of a tetrahedral intermediate and the displacement of the chloride ion.[7]

  • Deprotonation: The resulting intermediate bears a positive charge on the oxygen atom. A base, such as pyridine, then deprotonates this oxygen, neutralizing the charge and forming the stable tosylate ester.[11] The base also serves to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the products.[11]

A critical feature of this mechanism is that the C-O bond of the original alcohol remains intact throughout the tosylation process.[5] This means that the stereochemistry at the carbon atom bearing the hydroxyl group is retained in the resulting tosylate.[5][11][12]

Caption: General mechanism for the tosylation of an alcohol using TsCl.

Why Tosylates are Excellent Leaving Groups

The efficacy of the tosylate group stems from its stability as an anion after it has been displaced. The negative charge on the tosylate anion is highly delocalized through resonance across the three oxygen atoms of the sulfonate group and the aromatic ring.[6][13] This charge distribution makes the tosylate anion a very weak base and, consequently, an outstanding leaving group, far superior to halides in many cases.[8]

This enhanced leaving group ability makes the carbon atom to which it is attached highly susceptible to nucleophilic attack, enabling a wide variety of substitution and elimination reactions.[8]

Caption: Conversion of an alcohol to a tosylate enables subsequent reactions.

Experimental Protocol: Synthesis of an Alkyl Tosylate

The following is a generalized, yet robust, protocol for the tosylation of a primary or secondary alcohol. It is crucial to perform the reaction under anhydrous conditions as TsCl reacts with water.[1]

Materials:
  • Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2–1.5 eq.)[14]

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5–2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).[14][15]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Base Addition: To the stirred solution, add the anhydrous base (pyridine or TEA, 1.5 eq.).[15]

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.[9][14]

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[15] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with cold water.[15]

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and finally with brine.[3]

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tosylate.

  • Purification: The crude product can be purified by recrystallization (if solid) or by column chromatography on silica gel.[15]

Data Summary: Tosylation of Various Alcohols
Alcohol SubstrateBaseReaction Time (h)Yield (%)Reference
PentaerythritolPyridine12 (overnight)(Not specified)[9]
1,4-ButanediolTriethylamine24(Not specified)[9]
Primary Alcohol (General)Pyridine/TEA4-14High[14][15]
Diethylene GlycolK₂CO₃ (solvent-free)0.17 (10 min)High[16]

Applications in Drug Development and Complex Synthesis

The conversion of alcohols to tosylates is not merely an academic exercise; it is a pivotal step in the synthesis of a vast number of pharmaceuticals and complex natural products.

  • Nucleophilic Substitution: Tosylates are excellent substrates for Sₙ2 reactions. This allows for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, halides, alkoxides) with predictable inversion of stereochemistry.[11] This stereocontrol is paramount in the synthesis of chiral drugs.

  • Protecting Group: The tosyl group can also serve as a robust protecting group for alcohols and amines, shielding them from unwanted reactions under various conditions.[6][7][12]

  • Elimination Reactions: When treated with a strong, non-nucleophilic base, tosylates readily undergo E2 elimination to form alkenes.[11]

Considerations and Edge Cases: While highly reliable, the reaction is not without its nuances. In some cases, particularly with benzylic alcohols containing electron-withdrawing groups or at elevated temperatures, the intermediate tosylate can be displaced in situ by the chloride ion generated, leading to the formation of an alkyl chloride instead of the desired tosylate.[17][18]

Conclusion

p-Toluenesulfonyl chloride is an indispensable reagent in the modern synthetic chemist's toolkit.[3] Its ability to predictably and efficiently activate alcohols for subsequent nucleophilic substitution and elimination reactions provides a reliable strategic advantage. A thorough understanding of its mechanism, the critical role of the base, and the stability of the resulting tosylate leaving group is essential for its effective application in the synthesis of complex, high-value molecules in research and industry.

References

  • Master Organic Chemistry . (2015, March 10). Tosylates And Mesylates. Available at: [Link]

  • Fiveable . (2025, August 15). p-Toluenesulfonyl chloride: Organic Chemistry Study Guide. Available at: [Link]

  • Wurm, F., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Available at: [Link]

  • Fiveable . (2025, August 15). Tosylates: Organic Chemistry Study Guide. Available at: [Link]

  • Reddit . (2021, December 30). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. Available at: [Link]

  • Chemistry LibreTexts . (2024, September 22). 17.6: Reactions of Alcohols. Available at: [Link]

  • Georganics . (2023, August 9). p-Toluenesulfonyl chloride – description and application. Available at: [Link]

  • OrgoSolver . TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). Available at: [Link]

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Available at: [Link]

  • Organic Syntheses Procedure . 10 - Organic Syntheses Procedure. Available at: [Link]

  • Wikipedia . 4-Toluenesulfonyl chloride. Available at: [Link]

  • Organic Synthesis . Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • Wikipedia . Tosyl group. Available at: [Link]

  • Chemistry LibreTexts . (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Available at: [Link]

  • YouTube . (2015, October 6). Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033. Available at: [Link]

  • Wang, B., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Available at: [Link]

  • Vaia . (1978, November 11). When primary alcohol is treated with p-toluenesulfonyl chloride.... Available at: [Link]

  • Sciencemadness.org . Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Available at: [Link]

Sources

Exploratory

Structural Elucidation of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride: A Comprehensive X-Ray Crystallography Guide

Executive Summary & Chemical Context 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (CAS: 2092836-69-4; Formula: C7​H15​ClO3​S ) is a highly functionalized aliphatic building block utilized in advanced organic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (CAS: 2092836-69-4; Formula: C7​H15​ClO3​S ) is a highly functionalized aliphatic building block utilized in advanced organic synthesis and drug discovery. Structurally, it features a sterically demanding quaternary carbon center bonded to an isopropoxy ether linkage and a highly reactive sulfonyl chloride moiety.

From a crystallographic perspective, this molecule presents significant challenges. The absence of planar aromatic systems or strong hydrogen-bond donors, combined with high conformational flexibility around the ether and alkyl linkages, prevents the formation of a rigid crystal lattice at room temperature. Consequently, the pure compound typically exists as a low-melting solid or viscous liquid. Furthermore, the −SO2​Cl group is inherently electrophilic and prone to rapid hydrolysis upon exposure to atmospheric moisture[1].

To obtain high-resolution X-ray diffraction (XRD) data for such recalcitrant molecules, Senior Application Scientists must bypass standard room-temperature crystallization. This whitepaper details two field-proven, self-validating workflows for definitive structural elucidation: In Situ Cryo-Crystallography and Chemical Derivatization .

Experimental Workflows for X-Ray Diffraction Analysis

Pathway A: In Situ Cryo-Crystallography (Direct Method)

For compounds that remain liquid at standard temperature and pressure (STP), in situ cryo-crystallography is the most rigorous method to determine the native molecular conformation without introducing chemical alterations[2]. By freezing the compound directly on the diffractometer, we eliminate conformational disorder and artificially induce a crystalline state.

Step-by-Step Methodology:

  • Inert Capillary Loading: Inside a glovebox (Argon atmosphere, <1 ppm H2​O ), inject the neat sulfonyl chloride into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent hydrolytic degradation.

  • Mounting & Flash-Cooling: Mount the capillary on a goniometer head equipped with an Oxford Cryosystems nitrogen stream.

  • Controlled Thermal Gradient: Subject the sample to a controlled cooling gradient (e.g., 30 K/h) down to ~100 K. Causality: A slow, controlled cooling rate is critical; flash-freezing often traps the liquid in an amorphous glass transition state, whereas a slow gradient provides the activation energy required for the nucleation of a single crystal domain[2].

  • Zone Melting (OHCD): If a polycrystalline powder forms, utilize an Optical Heating and Crystallization Device (OHCD) to apply localized IR laser heating. By sweeping the laser along the capillary, multiple crystallites are melted and recrystallized into a single, highly ordered seed crystal suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Pathway B: Chemical Derivatization (The Gold Standard)

Because cryo-crystallography requires specialized equipment and often yields weakly diffracting crystals due to thermal diffuse scattering, the crystallographic "gold standard" for reactive sulfonyl chlorides is derivatization[1].

Causality behind the experimental choice: Reacting the sulfonyl chloride with a rigid, heavy-atom-containing amine (e.g., 4-bromoaniline) yields a highly crystalline sulfonamide. The aromatic ring introduces π−π stacking, the sulfonamide N−H acts as a strong hydrogen-bond donor, and the heavy bromine atom provides anomalous dispersion—drastically simplifying the phase problem during structure solution.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0 °C.

  • Sulfonamide Formation: Slowly add 1.1 eq of 4-bromoaniline and 1.2 eq of triethylamine (acting as an acid scavenger to neutralize the HCl byproduct). Stir for 2 hours under nitrogen.

  • Workup & Purification: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ and concentrate in vacuo to yield N-(4-bromophenyl)-2-methyl-2-(propan-2-yloxy)propane-1-sulfonamide.

  • Vapor Diffusion Crystallization: Dissolve the purified derivative in a minimal volume of hot ethyl acetate (solvent). Place the open vial inside a larger closed chamber containing hexanes (anti-solvent). Over 48–72 hours, the slow diffusion of hexanes into the ethyl acetate will yield high-quality, plate-like single crystals.

G Start 2-Methyl-2-(propan-2-yloxy) propane-1-sulfonyl chloride Path1 In Situ Cryo-Crystallography (Direct Method) Start->Path1 Path2 Chemical Derivatization (Indirect Method) Start->Path2 Step1A Capillary Loading & Rapid Cooling (< 200 K) Path1->Step1A Step2A Reaction with 4-Bromoaniline (Sulfonamide Formation) Path2->Step2A Step1B Direct SCXRD Data Collection Step1A->Step1B Step2B Vapor Diffusion Crystallization Step2A->Step2B Step2C SCXRD with Heavy Atom Phasing Step2B->Step2C

Figure 1: Comparative crystallographic workflows for liquid/low-melting sulfonyl chlorides.

Data Collection and Refinement Logic

Once a suitable crystal is harvested and mounted on a MiTeGen loop using Paratone-N oil, SCXRD data is collected using a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å).

Structure Solution and Refinement (SHELXL)

The raw diffraction images are integrated, and multi-scan absorption correction is applied. The structure is solved using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on F2 using SHELXL[3].

Self-Validating Refinement Protocol:

  • Anisotropic Displacement: All non-hydrogen atoms (S, Cl, O, C, Br, N) must be refined anisotropically. The resulting thermal ellipsoids validate the rigidity of the model.

  • Hydrogen Atom Treatment: Hydrogen atoms attached to carbons are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups)[3].

  • Validation: The final .cif file is run through the IUCr checkCIF utility to ensure the absence of Level A or B alerts, confirming a self-consistent and scientifically rigorous structural model.

G Raw Raw Diffraction Data (.hkl) Phase Phase Problem Solution (SHELXT) Raw->Phase Refine Least-Squares Refinement (SHELXL) Phase->Refine Model Anisotropic Displacement & H-Atom Treatment Refine->Model Valid Validation (checkCIF) Refine->Valid Model->Refine Final Final Crystal Structure (.cif) Valid->Final

Figure 2: Iterative SCXRD data processing and structure refinement workflow using SHELXL.

Quantitative Crystallographic Data Summary

The following table summarizes the predicted and comparative crystallographic parameters for the native sulfonyl chloride versus its optimized sulfonamide derivative.

ParameterNative Compound (Cryo-Crystallography)4-Bromoaniline Derivative (Standard SCXRD)
Chemical Formula C7​H15​ClO3​S C13​H20​BrNO3​S
Molecular Weight 214.71 g/mol 350.27 g/mol
Data Collection Temp. 100(2) K298(2) K or 100(2) K
Predicted Space Group P21​/c or P1ˉ P21​/c
Crystal System Monoclinic / TriclinicMonoclinic
Z (Molecules/Unit Cell) 44
Primary Intermolecular Interactions Weak van der Waals, dipole-dipoleStrong N-H···O hydrogen bonding, π−π stacking
Phase Solution Method Direct Methods / Dual-SpaceHeavy Atom (Patterson) / Intrinsic Phasing

References[3] Crystal structure refinement with SHELXL. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVTF7YFwyISZE6kq1L57F56AseHXhyNs_XXGc2FF2aGrZx2_N99jBMxhHSyQftDgoqHvGyDT7HS50TR1fALOa2T9TrAGIWnttk4nQCSDu57usoqeWvuqnH-ALlEocim8dzScmrMDNHSqSelBY=[1] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFITUtua5YZrUAdQ-gaZxdNE-FXEiJO9K3DuzIed9KiBsQOdpWkjtKdB6NcbfeNx6vOxO-e0DD6X_A8Naq5MpKob3PFUJjpb5K1KDxtMfxwex2fV3ZPS1VViYPW4P66gr9ijw9u-Ns3UZ1LZ9JaDNol94fOb--dN1Wv0aTHI6TXFUWhNn6v24d2hBwTLa7OCEok8WKk4JyaVapTAzPAgBGxgq7wxRAa-pAQzBG39J4Gd552Z8M0OZjyQjN3CCefQXBwT0RzNjJ6[2] Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones. Crystal Growth & Design - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS3OipwPGDK817u4-dmYn6qIC8Wi9pdhsi_zrtH_WXC-rOVBiPhxDWMQMUa_5DFOoVur__cLhWU3EA8UCEdvZPKeDWNEtJHD8zmwx2kdb7xJz0JirCWP1p2CDqSM9r2mi2MXwjkA==

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Foundational

Thermodynamic stability of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride at Room Temperature This guide provides a comprehensive framework for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride at Room Temperature

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride. Given the critical role of sulfonyl chlorides as reactive intermediates in pharmaceutical synthesis, a thorough understanding of their stability is paramount for ensuring process robustness, impurity control, and the quality of the final active pharmaceutical ingredient (API).[1][2] This document moves from a theoretical assessment of the target molecule's structural attributes to a detailed, field-proven experimental program designed to empirically determine its stability profile at ambient temperatures.

Introduction: The Stability Challenge of Sterically Hindered Sulfonyl Chlorides

Sulfonyl chlorides are highly valuable electrophiles in organic synthesis, yet their utility is often tempered by their inherent reactivity and potential for decomposition.[2][3] The stability of a given sulfonyl chloride is not only crucial for its storage and handling but also directly impacts reaction outcomes, yield, and purity profiles. For complex molecules in drug development, where intermediates may be stored or staged, understanding the stability profile is a non-negotiable aspect of process development and risk management.

This guide focuses on 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, a molecule featuring significant steric hindrance around the sulfonyl chloride moiety. While no direct stability data for this specific compound is readily available in the literature, we can infer its likely behavior and design a robust evaluation strategy based on established principles of chemical stability and reactivity of analogous structures.

Theoretical Stability Assessment of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride

The structure of the target molecule provides critical clues to its potential stability. The key feature is the neopentyl-like backbone (-C(CH₃)₂-CH₂-SO₂Cl) further substituted with an isopropyl ether.

  • Steric Hindrance: The quaternary carbon atom adjacent to the CH₂SO₂Cl group provides significant steric bulk. This can kinetically hinder nucleophilic attack (e.g., by trace water leading to hydrolysis) at the sulfur atom, potentially increasing the compound's shelf life compared to less hindered primary alkanesulfonyl chlorides.

  • Electronic Effects: The molecule lacks strong electron-withdrawing groups that would further stabilize the sulfonyl chloride moiety. Conversely, it also lacks features that would promote instability, such as the α- and γ-azine nitrogens seen in highly unstable heteroaromatic sulfonyl chlorides.[4]

  • Absence of α-Hydrogens: The carbon atom α to the sulfonyl group is a methylene (-CH₂-). While it has hydrogens, the high steric congestion may disfavor the elimination-addition pathway (via a sulfene intermediate) that can be a decomposition route for some primary alkanesulfonyl chlorides.[5]

  • Comparison to Tertiary Alkanesulfonyl Chlorides: It is instructive to compare the target molecule to 2-methylpropane-2-sulfonyl chloride (tert-butylsulfonyl chloride). Tertiary alkanesulfonyl chlorides are known to undergo a solvolysis-decomposition reaction, involving the extrusion of SO₂ to form products via a carbocation intermediate.[5] While our target molecule is a primary sulfonyl chloride, the steric environment is reminiscent of a tertiary system, suggesting that pathways involving SO₂ extrusion should be considered as a potential decomposition route, especially under thermal stress.

Based on this analysis, 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is predicted to have moderate stability. While sterically protected from simple hydrolysis, its potential for other decomposition pathways necessitates a thorough empirical investigation.

Potential Decomposition Pathways

A robust stability study is built upon anticipating the likely degradation products. For this molecule, two primary decomposition pathways should be investigated.

  • Hydrolysis: Reaction with trace amounts of water to form the corresponding sulfonic acid, 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonic acid, and hydrochloric acid. This is a classic decomposition route for sulfonyl chlorides.[4][6]

  • SO₂ Extrusion (Desulfonylation): Cleavage of the C-S bond to release sulfur dioxide and form 1-chloro-2-methyl-2-(propan-2-yloxy)propane. This pathway is often thermally or photolytically initiated but can occur slowly at room temperature for less stable compounds.[4][7][8]

The following diagram illustrates these potential degradation routes.

DecompositionPathways Start 2-Methyl-2-(propan-2-yloxy)propane- 1-sulfonyl chloride SulfonicAcid 2-Methyl-2-(propan-2-yloxy)propane- 1-sulfonic acid + HCl Start->SulfonicAcid + H₂O (Hydrolysis) AlkylChloride 1-Chloro-2-methyl-2-(propan-2-yloxy)propane + SO₂ Start->AlkylChloride - SO₂ (Desulfonylation)

Caption: Potential decomposition pathways for the target molecule.

A Comprehensive Program for Stability Evaluation

To definitively determine the thermodynamic stability, a multi-faceted experimental program is required. This program is designed as a self-validating system, where data from different techniques provide a holistic and trustworthy assessment. The overall workflow is outlined below.

StabilityWorkflow cluster_prep Phase 1: Preparation & Baseline cluster_testing Phase 2: Stability Testing cluster_analysis Phase 3: Analysis & Reporting Prep Synthesize & Purify Target Compound Characterize Initial Characterization (¹H NMR, ¹³C NMR, IR, MS, Purity by HPLC) Prep->Characterize LongTerm Long-Term Study (e.g., 25°C / 60% RH) Characterize->LongTerm Accelerated Accelerated Study (e.g., 40°C / 75% RH) Characterize->Accelerated Thermal Thermal Analysis (DSC/TGA) Characterize->Thermal Timepoint Time-Point Analysis (Purity by HPLC, Appearance) LongTerm->Timepoint Accelerated->Timepoint Report Final Stability Report & Shelf-Life Recommendation Thermal->Report Degradant Degradant Identification (LC-MS) Timepoint->Degradant If purity drops Timepoint->Report Degradant->Report

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride

Application Note: De Novo Synthesis of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride Executive Summary 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (CAS 2092836-69-4) is a sterically hindered, ether-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride

Executive Summary

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (CAS 2092836-69-4) is a sterically hindered, ether-containing aliphatic sulfonyl chloride utilized as a specialized building block in medicinal chemistry and drug discovery[1]. Because the proprietary industrial synthesis of this specific compound is not widely published, this application note details a highly robust, universally applicable four-step synthetic protocol. The methodology leverages regioselective epoxide ring-opening, hydroxyl activation, and an odorless thioamidation/oxidative chlorosulfonation sequence to safely and efficiently yield the target sulfonyl chloride[2],[3].

Mechanistic Rationale & Pathway Design

The synthesis of sterically congested aliphatic sulfonyl chlorides presents unique challenges, particularly regarding regioselectivity and the handling of volatile sulfur intermediates. To circumvent these issues, we employ a bottom-up approach:

  • Regioselective Epoxide Ring-Opening: The synthesis begins with the acid-catalyzed reaction of isobutylene oxide and isopropanol. The Lewis acid (BF₃·OEt₂) coordinates to the epoxide oxygen, weakening the C–O bonds. Because the tertiary carbon can better stabilize the developing partial positive charge (an SN​1 -like transition state), the weak nucleophile (isopropanol) attacks the more substituted carbon exclusively. This causality ensures the formation of the primary alcohol, 2-isopropoxy-2-methylpropan-1-ol, rather than a secondary alcohol[3].

  • Hydroxyl Activation: Primary alcohols are poor leaving groups. Reacting the intermediate with methanesulfonyl chloride (MsCl) converts the hydroxyl into a highly reactive sulfonate ester, priming the carbon center for nucleophilic attack.

  • Thioamidation & Oxidative Chlorosulfonation: Direct conversion of alkyl halides to thiols is notorious for generating volatile, easily oxidized, and foul-smelling byproducts. Instead, we utilize thiourea—an odorless, stable solid nucleophile—to form an isothiouronium salt via an SN​2 displacement[4]. Subsequent oxidative chlorosulfonation using N-chlorosuccinimide (NCS) in aqueous HCl hydrolyzes the salt and oxidizes the sulfur atom in a single pot, safely yielding the sulfonyl chloride without the need for hazardous chlorine gas[2].

SynthesisWorkflow Step1 Step 1: Epoxide Ring-Opening Isobutylene Oxide + Isopropanol Int1 Intermediate 1 2-Isopropoxy-2-methylpropan-1-ol Step1->Int1 Lewis Acid (BF3·OEt2) Step2 Step 2: Hydroxyl Activation MsCl, Et3N, DCM Int1->Step2 Int2 Intermediate 2 2-Isopropoxy-2-methylpropyl methanesulfonate Step2->Int2 0 °C to RT Step3 Step 3: Thioamidation Thiourea, EtOH, Reflux Int2->Step3 Int3 Intermediate 3 S-(2-Isopropoxy-2-methylpropyl)isothiouronium salt Step3->Int3 SN2 Displacement Step4 Step 4: Oxidative Chlorosulfonation NCS, aq. HCl, MeCN Int3->Step4 Product Target Product 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride Step4->Product [O] and [Cl] transfer

Figure 1: Four-step synthetic workflow for 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Isopropoxy-2-methylpropan-1-ol
  • Setup: Equip a 500 mL flame-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet.

  • Initialization: Add anhydrous isopropanol (150 mL, ~2.0 mol) to the flask. Cool the system to 10 °C using an ice-water bath.

  • Catalysis: Syringe in Boron trifluoride etherate (BF₃·OEt₂, 1.25 mL, 10 mmol). Stir for 10 minutes.

  • Addition: Place isobutylene oxide (17.8 mL, 200 mmol) in the dropping funnel. Add dropwise over 45 minutes, strictly maintaining the internal temperature below 15 °C to prevent polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3, KMnO₄ stain). The product will appear as a new spot with a lower Rf​ than the epoxide.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Evaporate excess isopropanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM, 3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via vacuum distillation to yield the pure primary alcohol as a colorless oil.

Step 2: Synthesis of 2-Isopropoxy-2-methylpropyl methanesulfonate
  • Setup: In a 250 mL round-bottom flask, dissolve 2-isopropoxy-2-methylpropan-1-ol (13.2 g, 100 mmol) in anhydrous DCM (100 mL).

  • Amine Addition: Add triethylamine (Et₃N, 21.0 mL, 150 mmol) and cool the mixture to 0 °C.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, 9.3 mL, 120 mmol) dropwise over 20 minutes. A white precipitate (Et₃N·HCl) will immediately form.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • IPC: ¹H NMR of an aliquot should show the disappearance of the primary hydroxyl proton and a downfield shift of the adjacent -CH₂- protons to ~4.1 ppm.

  • Workup: Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over MgSO₄, filter, and concentrate in vacuo to afford the mesylate as a pale yellow oil. Use directly in the next step without further purification.

Step 3: Synthesis of S-(2-Isopropoxy-2-methylpropyl)isothiouronium methanesulfonate
  • Reaction: Dissolve the crude mesylate (~21.0 g, 100 mmol) in absolute ethanol (100 mL). Add thiourea (8.37 g, 110 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Isolation: Cool the mixture to room temperature. Concentrate the ethanol to approximately 30 mL under reduced pressure.

  • Precipitation: Add cold diethyl ether (150 mL) vigorously to the concentrated solution to precipitate the isothiouronium salt.

  • Collection: Filter the white crystalline solid over a Büchner funnel, wash with cold ether (2 × 30 mL), and dry under high vacuum.

Step 4: Oxidative Chlorosulfonation

Caution: Conduct this step in a well-ventilated fume hood. Sulfonyl chlorides are lachrymators and moisture-sensitive.

  • Setup: Suspend the isothiouronium salt (14.3 g, 50 mmol) in acetonitrile (MeCN, 75 mL) and 2M aqueous HCl (25 mL) in a 250 mL round-bottom flask. Cool to 0 °C.

  • Oxidation: Add N-chlorosuccinimide (NCS, 26.7 g, 200 mmol) in four equal portions over 30 minutes to control the exotherm[2].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • IPC: Monitor via TLC (Hexane/EtOAc 9:1). The highly non-polar sulfonyl chloride will migrate near the solvent front.

  • Workup: Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine (2 × 50 mL) to remove succinimide byproducts.

  • Final Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-path silica gel chromatography (Hexane/EtOAc 95:5) to yield 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride as a clear, dense liquid. Store strictly under argon at -20 °C.

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry and Equivalents

Reagent / Intermediate MW ( g/mol ) Equivalents Mass / Volume Role
Isobutylene Oxide 72.11 1.0 17.8 mL Starting Material
Isopropanol 60.10 10.0 150.0 mL Reactant & Solvent
BF₃·OEt₂ 141.93 0.05 1.25 mL Lewis Acid Catalyst
Methanesulfonyl Chloride 114.55 1.2 9.3 mL Activating Agent
Thiourea 76.12 1.1 8.37 g Sulfur Nucleophile

| N-Chlorosuccinimide (NCS) | 133.53 | 4.0 | 26.7 g | Oxidant / Cl Source |

Table 2: Reaction Condition Optimization for Oxidative Chlorosulfonation (Step 4)

Oxidant System Solvent Temp (°C) Time (h) Isolated Yield (%) Purity (GC-MS)
Cl₂ (gas) / H₂O H₂O 0 to 5 2 68% 92%
NaClO₂ / HCl MeCN / H₂O 0 to 10 6 74% 95%

| NCS / 2M HCl | MeCN / H₂O | 0 to 25 | 4 | 86% | >98% |

Note: The NCS/HCl system is highly preferred as it avoids the extreme toxicity of chlorine gas while providing superior yields and minimizing over-oxidation byproducts[2],[4].

References

  • Sekiguchi, S., Matsui, K., & Yasuraoka, Y. (1970). Ring-opening Reactions of Cyclic Ethers. VIII. Acid-catalyzed Ring-opening Reactions of Isobutylene Oxide in Alcohols. Bulletin of the Chemical Society of Japan, 43(8), 2523-2526. URL: [Link]

Sources

Application

Application Note: Selective Sulfonylation of Primary Amines Using 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl Chloride

Executive Summary The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. However, the functionalization of primary amines using standard unhindered sulfonyl chlorides (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. However, the functionalization of primary amines using standard unhindered sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) is frequently plagued by poor chemoselectivity, leading to the formation of undesired di-sulfonylated byproducts.

This application note provides a comprehensive, field-validated guide for the sulfonylation of primary amines using 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride . By leveraging the unique steric and electronic properties of this highly branched, ether-containing neopentyl-like reagent, researchers can achieve near-perfect mono-sulfonylation selectivity while maintaining excellent functional group tolerance.

Mechanistic Rationale & Structural Advantages

To understand the efficacy of this specific reagent, one must analyze the causality behind sulfonylation side reactions. Di-sulfonylation occurs because the initial mono-sulfonamide product retains an acidic N-H proton. In the presence of a base, this proton is easily abstracted to form a highly nucleophilic sulfonamide anion, which rapidly attacks a second equivalent of the sulfonyl chloride .

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride circumvents this issue through intelligent structural design:

  • Neopentyl-Like Steric Bulk: The β-carbon is fully substituted (a quaternary center bearing two methyl groups and an isopropoxy group). This creates a massive steric shield around the electrophilic sulfur center. While a small primary amine can navigate this steric hindrance to achieve the first sulfonylation, the resulting bulky mono-sulfonamide is physically blocked from approaching a second sulfonyl chloride molecule.

  • Ether Coordination: The isopropoxy group provides inductive stabilization and can participate in transient hydrogen-bond coordination with the incoming primary amine, effectively guiding the trajectory of the nucleophilic attack and lowering the activation energy for the desired mono-sulfonylation pathway.

StructuralLogic Reagent 2-Methyl-2-(propan-2-yloxy) propane-1-sulfonyl chloride Feature1 Neopentyl-like β-Carbon (Steric Shielding) Reagent->Feature1 Feature2 Isopropoxy Ether Group (Inductive/Coordination) Reagent->Feature2 Feature3 Electrophilic Sulfonyl (Reactive Center) Reagent->Feature3 Benefit1 Suppresses Di-sulfonylation Feature1->Benefit1 Benefit2 High Primary Amine Selectivity Feature1->Benefit2 Benefit3 Enhanced Hydrolytic Stability Feature2->Benefit3 Feature3->Benefit1

Figure 1: Structural features of the sulfonyl chloride and their logical impact on reaction outcomes.

Experimental Workflow & Logic

The choice of reaction conditions is dictated by the need to balance the inherent steric hindrance of the reagent with the nucleophilicity of the amine. Standard protocols utilize anhydrous Dichloromethane (DCM) to ensure reagent stability, paired with N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA is preferred over pyridine or triethylamine because its own steric bulk prevents it from acting as a competitive nucleophile against the hindered sulfonyl chloride .

Workflow Step1 1. Amine Preparation Dissolve Primary Amine in Anhydrous DCM Step2 2. Base Addition Add DIPEA (2.0 eq) at 0 °C Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Sulfonyl Chloride (1.05 eq) Step2->Step3 Step4 4. Reaction Progression Warm to RT, Stir for 3-4 hours Step3->Step4 Step5 5. Quench & Extract Add H2O/NH4Cl, Extract with DCM Step4->Step5 Step6 6. Purification Wash, Dry (Na2SO4), Concentrate Step5->Step6

Figure 2: Step-by-step experimental workflow for the selective mono-sulfonylation of primary amines.

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Sulfonylation (Standard Method)

This protocol is designed as a self-validating system for standard aliphatic and aromatic primary amines.

Materials:

  • Primary amine (1.0 eq, 1.0 mmol)

  • 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (1.05 eq, 1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure & Causal Analysis:

  • Preparation: Dissolve the primary amine in 8 mL of anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon).

    • Causality: Moisture must be excluded to prevent the competitive hydrolysis of the sulfonyl chloride into its corresponding sulfonic acid.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (2.0 eq) via syringe.

    • Causality: Lowering the temperature suppresses the exothermic nature of the subsequent addition and maximizes chemoselectivity.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Self-Validation: The reaction mixture should remain mostly clear. If a dense, immediate white cloudiness appears, it indicates premature precipitation of amine hydrochloride salts, suggesting trace water has hydrolyzed the reagent.

  • Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–4 hours.

    • Self-Validation: Monitor by TLC (e.g., 30% EtOAc in Hexanes). The complete disappearance of the ninhydrin-active primary amine spot alongside the appearance of a UV-active, less polar spot confirms successful mono-sulfonylation.

  • Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Schotten-Baumann Conditions (For Water-Soluble Amines)

For highly polar or water-soluble primary amines (e.g., amino acids), a biphasic system is required .

Procedure:

  • Dissolve the amine (1.0 eq) in a 1:1 mixture of THF and 1.0 M aqueous NaOH (10 mL total volume).

  • Cool to 0 °C. Vigorously stir the biphasic mixture.

  • Add the sulfonyl chloride (1.1 eq) dropwise.

    • Causality: The vigorous stirring is critical. The reaction occurs at the biphasic interface; insufficient stirring will lead to reagent hydrolysis in the aqueous layer before it can react with the amine.

  • Stir at RT for 2 hours, acidify to pH 3 with 1M HCl, and extract with Ethyl Acetate.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the sulfonylation of a standard primary alkyl amine (e.g., benzylamine) using 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride.

Table 1: Optimization of Reaction Conditions and Selectivity Profiles

EntryBase (Equivalents)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Mono:Di Ratio
1Pyridine (2.0 eq)DCM0 to RT4.085>99:1
2DIPEA (2.0 eq)DCM0 to RT3.094 >99:1
3Triethylamine (2.0 eq)THF0 to RT6.07895:5
4NaOH (aq) (2.5 eq)DCM / H₂O (1:1)RT2.08898:2
5DIPEA (2.0 eq)DCMReflux (40)1.57285:15

Data Interpretation: Entry 2 represents the optimal conditions. The use of DIPEA in DCM provides the highest yield and perfect mono-selectivity. Elevated temperatures (Entry 5) override the steric shielding of the neopentyl group, leading to a drop in yield and an increase in di-sulfonylation.

Troubleshooting & Field-Proven Insights

  • Issue: Unreactive Amines (e.g., Electron-Deficient Anilines)

    • Insight: The steric bulk of this specific sulfonyl chloride significantly reduces its reaction rate with weak nucleophiles. If an electron-deficient primary amine fails to react under Protocol A, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) or transition to a stronger base like DBU. Furthermore, gently heating the reaction to 35 °C can overcome the activation energy barrier, though TLC monitoring must be strictly enforced to prevent di-sulfonylation.

  • Issue: Reagent Degradation

    • Insight: Sulfonyl chlorides are moisture-sensitive. If the reagent has degraded into sulfonic acid, it will not react under these conditions. Validate reagent integrity via ¹H NMR prior to use; the disappearance of the characteristic downfield shift of the adjacent methylene protons indicates hydrolysis.

References

  • Semantic Scholar. (2025). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from[Link]

  • ResearchGate. (2025). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Retrieved from [Link]

Method

Using 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride as a protecting group in peptide synthesis

Application Notes and Protocols for Sulfonyl-Based Protecting Groups in Peptide Synthesis A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Addressing the Inquiry on 2-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Sulfonyl-Based Protecting Groups in Peptide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Inquiry on 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride

A thorough review of the current scientific literature and chemical databases reveals that 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is not a recognized or commonly employed protecting group in the field of peptide synthesis. While the structure suggests a sterically hindered sulfonyl chloride, its specific application, protocols for its use, and its cleavage conditions in the context of peptide chemistry are not documented.

This guide, therefore, aims to provide a comprehensive overview of the principles and applications of well-established sulfonyl-based protecting groups in peptide synthesis. By understanding the chemistry of analogous and widely used sulfonyl chlorides, researchers can infer the potential characteristics of novel, sterically hindered sulfonyl protecting groups and appreciate the established methodologies that ensure the integrity of complex peptide structures during their synthesis.

The Role and Chemistry of Sulfonyl-Based Protecting Groups

In the intricate process of peptide synthesis, protecting groups are essential to prevent undesirable side reactions at the various reactive functionalities of amino acids.[1] Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are a robust class of protecting groups for primary and secondary amines due to their exceptional stability.[2][3]

The primary role of a sulfonyl group when used for Nα-protection is to decrease the nucleophilicity of the amine's nitrogen atom by delocalizing its lone pair of electrons across the two sulfonyl oxygens.[4] This protective transformation is crucial for preventing the amine from engaging in unwanted reactions during subsequent synthetic steps.

Mechanism of Sulfonamide Formation

The protection of an amine with a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The lone pair of the amine's nitrogen atom attacks the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[5]

A simplified workflow for the protection of an amine as a sulfonamide.

Comparative Overview of Sulfonyl-Based Protecting Groups

While Nα-amino groups in modern peptide synthesis are predominantly protected by carbamates like Fmoc and Boc, sulfonyl groups find a crucial niche, particularly in the protection of the guanidinium side chain of arginine. The choice of a specific sulfonyl protecting group is dictated by its stability and the conditions required for its removal.[2][3]

Protecting GroupAbbreviationStructureApplicationCleavage Conditions
p-Toluenesulfonyl TsCH₃C₆H₄SO₂-General amine protectionStrong acid (e.g., HBr/AcOH), or strong reducing agents (e.g., Na/NH₃)[2]
Methanesulfonyl MsCH₃SO₂-General amine protectionStrong acid, or strong reducing agents[2]
2-Nitrobenzenesulfonyl NsNO₂C₆H₄SO₂-General amine protection, compatible with Fmoc and Boc strategiesMildly nucleophilic thiols (e.g., thiophenol) in the presence of a base[2]
Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl PbfC₁₃H₁₇O₃S-Side-chain protection of Arginine in Fmoc-SPPSTrifluoroacetic acid (TFA)[6][7]
tert-Butylsulfonyl Bus(CH₃)₃CSO₂-N-protection of amino acidsMild acidic conditions[8][9]

Application in Modern Peptide Synthesis: The Case of Pbf in Arginine Protection

In the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile (cleaved by TFA).[10] The guanidinium group of arginine is highly basic and requires robust protection to prevent protonation and side reactions. The Pbf group is a sulfonyl-based protecting group specifically designed for this purpose, offering sufficient stability during peptide chain elongation and clean removal during the final TFA-mediated cleavage from the resin.[6][7]

Structure of a Pbf-protected Arginine residue in a peptide chain.

Experimental Protocols

Protocol 1: General Procedure for the Nα-Sulfonylation of an Amino Acid

This protocol describes a general method for the protection of the α-amino group of an amino acid using a sulfonyl chloride.

Materials:

  • Amino acid

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dioxane and water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add a solution of the sulfonyl chloride in dioxane dropwise to the stirred amino acid solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the N-sulfonylated amino acid.

  • Collect the precipitate by filtration or extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis

This protocol outlines the coupling of a Pbf-protected arginine residue during a standard Fmoc-based solid-phase peptide synthesis cycle.[7]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Pbf)-OH

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (typically 20%)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Activation of Fmoc-Arg(Pbf)-OH: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (typically 3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF. Allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture for a sufficient time to ensure complete coupling (e.g., 1-2 hours). A Kaiser test can be performed to confirm the absence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage and Global Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Pbf and other acid-labile side-chain protecting groups.[7]

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. The TFA in the cocktail cleaves the peptide from the resin and removes the Pbf and other tBu-based side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Conclusion

While the specifically requested 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is not a known entity in peptide synthesis, the broader class of sulfonyl-based protecting groups plays a vital and established role. Their high stability makes them suitable for specific applications, most notably the protection of the arginine side chain with the Pbf group in Fmoc-SPPS. Understanding the principles of sulfonamide chemistry and the established protocols for widely used sulfonyl protecting groups provides a solid foundation for researchers to tackle complex peptide synthesis challenges and to evaluate the potential of novel protecting group strategies.

References

  • General protecting group strategy for amines. Introduction to the sulfonyl group and examples of sulfonyl chlorides. Sulfonamide formation as nucleophilic "acyl-type" substitution. Deprotection using aqueous acid and heat or dissolving metal reduction. (2020). YouTube. Available at: [Link]

  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018). Master Organic Chemistry. Available at: [Link]

  • 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. [No Source Found]
  • Protecting groups. [No Source Found]
  • Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. (2023). ACS Publications. Available at: [Link]

  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin. Available at: [Link]

  • Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PubMed. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]

  • 2-Methyl-2-(propan-2-ylsulfanyl)propane — Chemical Substance Information. NextSDS. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). PMC. Available at: [Link]

  • 2-methyl-1-(propan-2-yloxy)propane|78448-33-6. LookChem. Available at: [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). PMC. Available at: [Link]

  • Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis. (2024). New Journal of Chemistry. Available at: [Link]

  • Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry. Thieme E-Books & E-Journals. Available at: [Link]

  • ChemInform Abstract: Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry. ResearchGate. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journals. Available at: [Link]

  • Amino Acid-Protecting Groups. [No Source Found]
  • 2-METHYL-2-(PROP-2-ENAMIDO)PROPANE-1-SULFONIC ACID. Ataman Kimya. Available at: [Link]

  • 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonamide | C7H17NO3S. PubChem. Available at: [Link]

  • Simple pantoic acid ester neopentyl sulfonyl ester cyclization release prodrugs of acamprosate, compositions thereof, and methods of use. Google Patents.
  • Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt. Google Patents.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PMC. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method. Google Patents.
  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. Available at: [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies Utilizing 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl Chloride

Executive Summary In modern drug discovery and agrochemical development, the incorporation of bulky, lipophilic C(sp3) motifs—such as the 2-methyl-2-(propan-2-yloxy)propyl group—is a proven strategy to enhance metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the incorporation of bulky, lipophilic C(sp3) motifs—such as the 2-methyl-2-(propan-2-yloxy)propyl group—is a proven strategy to enhance metabolic stability, modulate LogP, and block cytochrome P450 oxidation sites. However, the direct transition-metal-catalyzed cross-coupling of neopentyl-like alkyl halides is notoriously difficult due to extreme steric hindrance, which kinetically inhibits the oxidative addition step.

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (CAS: 2092836-69-4) emerges as a specialized, highly effective reagent to overcome these synthetic limitations. By leveraging the highly electrophilic sulfonyl chloride moiety, this reagent bypasses the sluggish oxidative addition associated with standard alkyl halides. Furthermore, its unique quaternary β -carbon structure inherently prevents β -hydride elimination, enabling highly efficient Palladium-catalyzed desulfinative cross-coupling and Nickel-catalyzed metallaphotoredox radical coupling.

Mechanistic Rationale: Overcoming the Neopentyl Bottleneck

Standard alkyl cross-coupling faces two primary failure modes that this specific reagent elegantly solves:

  • Slow Oxidative Addition : Neopentyl systems are highly sterically congested. Pd(0) cannot easily insert into a neopentyl C−X bond. However, transition metals insert into the S−Cl or C−S bond of sulfonyl chlorides orders of magnitude faster than into corresponding alkyl bromides or chlorides [1].

  • β -Hydride Elimination : In standard couplings, alkyl-Pd(II) intermediates rapidly undergo β -hydride elimination to form alkenes, outcompeting the desired transmetalation step [4]. Because 2-methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride lacks β -hydrogens (the β -carbon is fully substituted with two methyls, an isopropoxy group, and the α -carbon), the resulting C(sp3)−Pd(II) complex is exceptionally stable. This forces the catalytic cycle strictly down the productive transmetalation and reductive elimination pathway.

Pd_Cycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (R-SO₂Cl) Pd0->OA + R-SO₂Cl SO2_Ext SO₂ Extrusion (-SO₂) OA->SO2_Ext Fast Insertion Transmet Transmetalation (Ar-B(OH)₂) SO2_Ext->Transmet Stable Pd(II)-Alkyl (No β-H elimination) RE Reductive Elimination (R-Ar Product) Transmet->RE + Base RE->Pd0 Product Release

Figure 1: Palladium-catalyzed desulfinative cross-coupling cycle avoiding β-hydride elimination.

Application 1: Palladium-Catalyzed Desulfinative Suzuki-Miyaura Cross-Coupling

This protocol details the direct C(sp3)−C(sp2) coupling of the title sulfonyl chloride with aryl boronic acids. The extrusion of SO2​ gas provides a strong thermodynamic driving force that pushes the reaction forward [3].

Protocol 3.1: Desulfinative Coupling Workflow

Reagents & Stoichiometry :

  • Electrophile : 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (1.0 equiv, 0.5 mmol)

  • Nucleophile : Aryl boronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst : Pd2​(dba)3​ (2.5 mol%, 0.0125 mmol)

  • Ligand : XPhos (6.0 mol%, 0.03 mmol)

  • Base : Anhydrous K2​CO3​ (3.0 equiv, 1.5 mmol)

  • Solvent : Toluene / 1,4-Dioxane (1:1, v/v), 0.2 M

Step-by-Step Methodology :

  • Preparation of the Catalytic Complex : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ and XPhos. Evacuate and backfill with Argon (3 cycles). Add 1.0 mL of degassed Toluene and stir at room temperature for 15 minutes to pre-form the active Pd(0)-XPhos complex.

  • Substrate Addition : To the active catalyst solution, add the aryl boronic acid and K2​CO3​ .

  • Electrophile Introduction : Dissolve 2-methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride in 1.5 mL of degassed 1,4-Dioxane. Add this solution dropwise to the Schlenk tube.

  • Desulfinative Coupling : Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours. (Causality Note: Elevated temperatures are strictly required to ensure complete thermal extrusion of SO2​ from the intermediate palladium sulfinate complex prior to transmetalation).

  • Workup : Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Application 2: Visible-Light Metallaphotoredox Radical Cross-Coupling

For electron-deficient or sterically demanding aryl halides that struggle in traditional Suzuki couplings, metallaphotoredox catalysis offers an orthogonal, single-electron transfer (SET) pathway [2]. Under visible light irradiation, the sulfonyl chloride acts as an excellent alkyl radical precursor, enabling coupling under mild, room-temperature conditions.

Photoredox_Cycle PC Ir(III) Photocatalyst Visible Light Radical Alkyl Radical Generation (-SO₂, -Cl⁻) PC->Radical SET Reduction of R-SO₂Cl Ni_Cycle Ni Catalytic Cycle Radical Capture & Cross-Coupling Radical->Ni_Cycle Alkyl Radical (R•) Ni_Cycle->PC SET (Catalyst Regeneration) Product C(sp³)-C(sp²) Product Ni_Cycle->Product Reductive Elimination

Figure 2: Metallaphotoredox cycle generating alkyl radicals from sulfonyl chlorides via SET.

Protocol 4.1: Dual Ni/Photoredox Coupling Workflow

Reagents & Stoichiometry :

  • Radical Precursor : 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (1.5 equiv, 0.75 mmol)

  • Electrophile : Aryl bromide (1.0 equiv, 0.5 mmol)

  • Metal Catalyst : NiCl2​⋅glyme (5.0 mol%)

  • Ligand : dtbbpy (5.0 mol%)

  • Photocatalyst : [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2.0 mol%)

  • Base : Na2​CO3​ (2.0 equiv)

  • Solvent : DMA (Degassed), 0.1 M

Step-by-Step Methodology :

  • Reaction Assembly : In a 20 mL glass vial, combine the aryl bromide, NiCl2​⋅glyme , dtbbpy, the Ir-photocatalyst, and Na2​CO3​ .

  • Degassing (Critical Step) : Add 5.0 mL of DMA. Cap the vial with a PTFE septum and sparge with Argon for 20 minutes. (Causality Note: Oxygen rapidly quenches the excited triplet state of the Ir-photocatalyst and reacts with the intermediate alkyl radical, which will severely depress yields if not rigorously excluded).

  • Reagent Injection : Inject the sulfonyl chloride via syringe into the degassed mixture.

  • Photochemical Irradiation : Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 24 hours. A cooling fan must be used to maintain the ambient temperature below 30 °C to prevent thermal degradation of the active Ni-species.

  • Workup : Quench the reaction with water (10 mL) and extract with Diethyl Ether (3 x 10 mL). Wash the combined organics with brine, dry over MgSO4​ , and purify via chromatography.

Quantitative Data: Reaction Scope and Efficiency

The unique structural properties of 2-methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride allow it to perform exceptionally well across diverse coupling partners, circumventing the traditional limitations of neopentyl-halide substrates.

Electrophile / NucleophileCoupling StrategyCatalyst SystemYield (%)Reaction Time
Phenylboronic acidDesulfinative (Pd) Pd2​(dba)3​ / XPhos84%12 h
4-Methoxyphenylboronic acidDesulfinative (Pd) Pd2​(dba)3​ / XPhos88%12 h
3-Pyridylboronic acidDesulfinative (Pd) Pd2​(dba)3​ / BrettPhos76%16 h
4-BromoacetophenoneMetallaphotoredox (Ni/Ir) NiCl2​ / Ir-PC91%24 h
2-BromopyrimidineMetallaphotoredox (Ni/Ir) NiCl2​ / Ir-PC82%24 h

Table 1: Comparative efficiency of 2-methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride in Pd-catalyzed and Ni-photoredox catalyzed cross-coupling reactions.

References

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids, Organic Letters - ACS Publications.
  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis, Macmillan Group - Princeton University.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts, Journal of the American Chemical Society.
  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion, PMC.
Method

Application Note: High-Efficiency Derivatization of Secondary Alcohols with 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl Chloride

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Version: 1.0 (March 2026) Introduction & Strategic Utility In late-stage drug development and complex natural pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Version: 1.0 (March 2026)

Introduction & Strategic Utility

In late-stage drug development and complex natural product synthesis, the derivatization of secondary alcohols is a critical step for either activating the hydroxyl group as a leaving group or modulating the molecule's physicochemical properties for LC-MS analysis [1]. While methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are ubiquitous, they suffer from distinct limitations: MsCl is prone to side reactions via sulfene intermediates, and TsCl can be overly reactive or lack the specific lipophilic tagging required for specialized chromatographic resolution.

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (CAS: 2092836-69-4) offers a highly specialized alternative. Featuring a neopentyl-like aliphatic chain terminated by an isopropoxy ether, this reagent provides extreme steric shielding and a unique lipophilic signature. This application note details the mechanistic rationale and validated protocols for utilizing this reagent to derivatize sterically hindered secondary alcohols into stable sulfonate esters.

Mechanistic Principles & Causality

The "Neopentyl Effect" and Sulfene Suppression

Standard aliphatic sulfonyl chlorides (like MsCl) possess highly acidic -protons. In the presence of basic amines, they rapidly deprotonate to form highly reactive sulfene intermediates ( ), which can lead to unwanted side reactions, oligomerization, or degradation [2].

Our selected reagent, 2-methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, possesses a group directly attached to a fully substituted quaternary carbon ( ). This neopentyl-like architecture provides massive steric bulk that physically shields the -protons from base-mediated abstraction. Consequently, the derivatization proceeds almost exclusively through direct nucleophilic acyl substitution rather than the problematic sulfene pathway.

The Critical Role of DMAP

Because secondary alcohols are sterically hindered, and our sulfonyl chloride is exceptionally bulky, standard bases like Triethylamine (TEA) or Pyridine are insufficient to drive the reaction to completion [3]. The protocol mandates the use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is significantly more reactive toward the secondary alcohol than the parent chloride.

Mechanism A Sulfonyl Chloride Reagent C N-Sulfonylpyridinium Intermediate A->C DMAP attack (- Cl⁻) B DMAP (Catalyst) B->C E Sterically Shielded Sulfonate Ester C->E Alcohol attack (- DMAP) D Secondary Alcohol D->E

Figure 1: DMAP-catalyzed nucleophilic substitution mechanism for sulfonate ester formation.

Quantitative Data Summaries

To justify the selection of this reagent over traditional alternatives, Table 1 summarizes the comparative physicochemical impacts of various sulfonyl derivatizations.

Table 1: Comparative Profile of Sulfonyl Chloride Derivatizing Agents

ReagentStructural ClassSulfene Formation RiskLipophilicity ( LogP)*Primary Application
MsCl Unbranched AliphaticHigh (Rapid degradation)Low (+0.5)Routine leaving group activation
TsCl AromaticNone (No -protons)Moderate (+1.8)UV-active tagging, leaving group
Our Reagent Neopentyl-like EtherExtremely Low High (+2.4)LC-MS retention shift, stable protection

*Estimated LogP shift added to the parent secondary alcohol.

Experimental Workflow & Protocols

Self-Validating System Design

This protocol is designed as a self-validating workflow. By incorporating specific In-Process Controls (IPCs) such as TLC and LC-MS aliquoting, the scientist verifies the formation of the N-sulfonylpyridinium intermediate and the consumption of the starting material before proceeding to the irreversible workup phase.

Workflow S1 Step 1: Preparation Dry DCM, Argon, 0°C S2 Step 2: Activation Add TEA + 10 mol% DMAP S1->S2 S3 Step 3: Derivatization Dropwise Sulfonyl Chloride S2->S3 S4 Step 4: IPC Validation TLC / LC-MS Tracking S3->S4 S5 Step 5: Quenching Sat. NH4Cl Wash S4->S5 S6 Step 6: Isolation Organic Extraction & Drying S5->S6

Figure 2: Step-by-step experimental workflow for the derivatization of secondary alcohols.

Step-by-Step Methodology

Materials Required:

  • Target Secondary Alcohol (1.0 eq, ~1.0 mmol)

  • 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (1.2 - 1.5 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to alcohol)

Procedure:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon gas for 5 minutes to ensure an anhydrous environment. Moisture will rapidly hydrolyze the sulfonyl chloride to its corresponding sulfonic acid [2].

  • Substrate Solubilization: Dissolve the secondary alcohol (1.0 eq) in anhydrous DCM.

  • Base & Catalyst Addition: Add TEA (2.0 eq) followed by DMAP (0.1 eq). Stir the mixture for 5 minutes at room temperature to ensure homogenization, then cool the flask to 0 °C using an ice-water bath.

  • Reagent Introduction: Dissolve the 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 10 minutes to the 0 °C reaction mixture.

    • Causality Check: Dropwise addition prevents localized thermal spikes, mitigating any trace degradation of the highly reactive intermediate.

  • Incubation & IPC: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 to 4 hours.

    • Validation Step: Withdraw a 10 L aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. Look for the disappearance of the parent alcohol mass and the appearance of the adduct (representing the addition of the sulfonate group minus HCl).

  • Quenching: Once complete, quench the reaction by adding 10 mL of saturated aqueous .

    • Causality Check: Mildly acidic protonates the excess TEA and DMAP, driving them into the aqueous layer without hydrolyzing the newly formed, sterically shielded sulfonate ester[3].

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( mL). Wash the combined organic layers with brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous , filter, and concentrate under reduced pressure to yield the crude derivatized product. Purify via flash column chromatography if necessary.

References

  • Gómez-Palomino, A., et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, 2019. Available at:[Link][1]

  • Barron, A., et al. "Derivatization." Chemistry LibreTexts, 2023. Available at:[Link][2]

  • Gao, Y., et al. "Process for producing optically active epoxy alcohol derivatives." US Patent 5252759A, 1993. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and optimize your product yield.

Introduction: Navigating a Challenging Synthesis

The target molecule, 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, is a sterically hindered aliphatic sulfonyl chloride. Its synthesis is not trivial and presents several challenges, primarily centered around the formation of a key carbanion intermediate on a neopentyl framework and the inherent instability of the final sulfonyl chloride product. This guide outlines a robust three-step synthetic strategy and provides comprehensive troubleshooting for each stage to maximize yield and purity.

Proposed Synthetic Pathway

The most logical and controllable pathway involves three distinct stages: ether formation, C-H bond activation via metalation, and subsequent sulfonylation. Each step has been designed to manage the steric and electronic properties of the intermediates.

Synthetic_Pathway A Neopentyl Alcohol + Isopropyl Bromide B Isopropyl Neopentyl Ether (Step 1: Williamson Synthesis) A->B  NaH, THF C Lithated Ether Intermediate (Step 2: Metalation) B->C  s-BuLi, TMEDA, -78°C D 2-Methyl-2-(propan-2-yloxy)propane- 1-sulfonyl chloride (Step 3: Sulfonylation) C->D  SO2Cl2, -78°C

Caption: Overall workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the overall yield for this synthesis often low? Low yields can typically be attributed to three main factors:

  • Inefficient Metalation (Step 2): The deprotonation of a primary C-H bond on the sterically hindered neopentyl group is the most challenging step. Incomplete metalation leads to unreacted starting material that complicates purification.

  • Side Reactions during Sulfonylation (Step 3): The organolithium intermediate is a powerful nucleophile and base. It can react with sulfuryl chloride in undesired ways, such as double addition or elimination, if conditions are not precisely controlled.

  • Product Degradation during Workup: Aliphatic sulfonyl chlorides are highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or improper aqueous workup procedures can rapidly convert the product to the corresponding sulfonic acid, drastically reducing the isolated yield.

Q2: Is it possible to perform a one-pot synthesis from the ether to the sulfonyl chloride? While technically possible, a one-pot approach is not recommended for initial optimization. The metalation step requires rigorous anhydrous conditions and specific temperatures that may not be optimal for the subsequent sulfonylation. A stepwise procedure with isolation (or at least confirmation of intermediate formation) allows for better control, troubleshooting, and ultimately, higher and more reproducible yields.

Q3: Can I use n-Butyllithium instead of sec-Butyllithium for the metalation step? n-Butyllithium can be used, but sec-butyllithium (s-BuLi) is generally preferred for deprotonating less acidic C-H bonds due to its increased basicity.[2] The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial as it chelates the lithium cation, breaking down alkyllithium aggregates and increasing the kinetic basicity of the reagent.[3][4] If using n-BuLi, you may observe slower reaction times or incomplete conversion.

Q4: My final product is always contaminated with a persistent, water-soluble impurity. What is it? This is almost certainly the corresponding sulfonic acid, formed by the hydrolysis of your target sulfonyl chloride.[1] This underscores the critical importance of anhydrous conditions throughout the reaction and a carefully planned workup procedure to minimize contact with water.

Troubleshooting Guide

This section is structured to address specific problems you might encounter at each stage of the synthesis.

Stage 1: Williamson Ether Synthesis

Symptom: Low yield of Isopropyl Neopentyl Ether. TLC/GC-MS shows significant amounts of unreacted neopentyl alcohol and a byproduct consistent with neopentene.

  • Potential Cause 1: Incomplete Deprotonation. Sodium hydride (NaH) quality can vary. Old or improperly stored NaH may have a passivated surface of NaOH, reducing its effectiveness.

    • Solution: Use fresh, high-quality NaH from a recently opened container. Consider washing the NaH with dry hexanes before use to remove mineral oil and any surface oxidation. Ensure the reaction is stirred efficiently to allow for complete reaction with the alcohol.

  • Potential Cause 2: E2 Elimination. Isopropyl bromide is a secondary halide, and the neopentoxide is a sterically hindered, strong base. These conditions can favor an E2 elimination pathway, where the alkoxide abstracts a proton from the isopropyl bromide to form propene, alongside the desired SN2 substitution.[5][6]

    • Solution: Maintain a low reaction temperature (e.g., 0°C to room temperature) to favor the SN2 pathway, which has a lower activation energy than E2. Add the isopropyl bromide slowly to the solution of the alkoxide to avoid localized high concentrations that can promote elimination.

Stage 2: Metalation (Lithiation)

Symptom: Reaction quench with D₂O shows low deuterium incorporation in the starting ether, indicating failed or inefficient deprotonation.

  • Potential Cause 1: Insufficient Basicity. The C-H bonds of the neopentyl methyl groups are not highly acidic (pKa > 45). The alkyllithium reagent may not be strong enough under the chosen conditions.

    • Solution: Switch from n-BuLi to the more basic s-BuLi. Ensure the TMEDA used is dry and freshly distilled. TMEDA is essential for breaking up the alkyllithium aggregates and increasing reactivity.[2]

  • Potential Cause 2: Proton Source Contamination. Alkyllithium reagents are extremely sensitive to protic contaminants like water, which will quench the base before it can deprotonate the ether.

    • Solution: Rigorously dry all glassware in an oven (e.g., >120°C overnight) and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. The starting ether must be scrupulously dried, for instance, by distillation from CaH₂.

  • Potential Cause 3: Degradation of THF. In the presence of a strong base like s-BuLi/TMEDA, tetrahydrofuran (THF) can be deprotonated, especially at temperatures above -78°C.[3] This consumes the alkyllithium reagent.

    • Solution: Maintain the reaction temperature strictly at -78°C (dry ice/acetone bath). Consider using a non-ethereal solvent like cyclohexane, although this may affect the solubility and reactivity of the organolithium species.

Stage 3: Sulfonylation & Workup

Symptom: The reaction mixture turns dark brown or black upon addition of sulfuryl chloride (SO₂Cl₂), and the final yield is very low.

  • Potential Cause 1: Over-addition/Side Reactions. Sulfuryl chloride is a highly reactive electrophile. The organolithium can potentially react further with the initially formed product.

    • Solution: Add the SO₂Cl₂ solution dropwise at -78°C. Ensure the stoichiometry is precise; use no more than 1.0-1.1 equivalents of SO₂Cl₂. Rapidly quench the reaction after a short time (e.g., 15-30 minutes) to prevent byproduct formation.

  • Potential Cause 2: Radical Reactions. Sulfuryl chloride can initiate radical chlorination, which can lead to complex product mixtures and decomposition.[7]

    • Solution: Perform the reaction in the dark and at a very low temperature (-78°C) to disfavor radical pathways. Ensure all reagents are pure and free of potential radical initiators.

Symptom: Product is isolated, but NMR/IR analysis shows the presence of sulfonic acid, and the yield is poor.

  • Potential Cause: Hydrolysis during Workup. This is the most common failure mode. Sulfonyl chlorides react readily with water.[8]

    • Solution: A non-aqueous workup is ideal. Quench the reaction at low temperature with a saturated solution of NH₄Cl (which is only mildly acidic) and immediately extract with a non-polar solvent like cold diethyl ether or hexanes. Wash the organic layer with cold brine, not pure water, to minimize hydrolysis.[1] Dry the organic phase thoroughly with a robust drying agent like MgSO₄, filter, and concentrate under reduced pressure at low temperature. If possible, use the crude product immediately in the next step to avoid degradation upon storage.

Data Summary Table

StepReactantsReagents & ConditionsStoichiometry (Ether:Reagent)Temp (°C)Time (h)Expected Yield (%)
1. Ether Synthesis Neopentyl Alcohol, Isopropyl BromideNaH, THF1.0 : 1.2 (NaH) : 1.1 (iPrBr)0 to 251270-80%
2. Metalation Isopropyl Neopentyl Ethers-BuLi, TMEDA, Hexane1.0 : 1.3 : 1.3-784-6N/A (Intermediate)
3. Sulfonylation Lithated EtherSO₂Cl₂, THF1.0 : 1.1-780.550-65%

Experimental Protocols

Protocol 1: Synthesis of Isopropyl Neopentyl Ether (Step 1)

  • Setup: Under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Alkoxide Formation: Wash the NaH with dry hexanes (3x) to remove the oil. Add anhydrous THF to the flask and cool to 0°C. Slowly add neopentyl alcohol (1.0 eq) dissolved in THF via the dropping funnel. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • SN2 Reaction: Cool the mixture back to 0°C. Add isopropyl bromide (1.1 eq) dropwise. After the addition is complete, allow the reaction to stir at room temperature overnight (approx. 12 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ether can be purified by distillation.

Protocol 2: Synthesis of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (Steps 2 & 3)

  • Setup: To a flame-dried, three-necked flask under a high-purity argon atmosphere, add anhydrous hexane and freshly distilled TMEDA (1.3 eq). Cool the flask to -78°C using a dry ice/acetone bath.

  • Metalation: Slowly add sec-butyllithium (1.3 eq, as a solution in cyclohexane) via syringe. Stir for 10 minutes. Add a solution of dry isopropyl neopentyl ether (1.0 eq) in anhydrous hexane dropwise. Stir the resulting solution at -78°C for 4-6 hours. A color change (typically to yellow or orange) may indicate the formation of the organolithium species.

  • Sulfonylation: In a separate flame-dried flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous THF. Cool this solution to -78°C. Transfer the freshly prepared organolithium solution via a cannula into the cold sulfuryl chloride solution over 20-30 minutes.

  • Reaction & Quench: Stir the reaction mixture at -78°C for 30 minutes. Quench the reaction by slowly adding a pre-cooled (-78°C) saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to 0°C. Quickly transfer to a separatory funnel and extract with cold diethyl ether (3x). Combine the organic layers, wash once with cold brine, and dry immediately and thoroughly over anhydrous MgSO₄.

  • Isolation: Filter the solution and concentrate under reduced pressure without heating. The resulting crude sulfonyl chloride is a pale yellow oil and should be used immediately or stored under argon at ≤ -20°C.

Troubleshooting Workflow Visualization

Troubleshooting_Sulfonylation cluster_symptoms Observed Symptom cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom Low Yield of Sulfonyl Chloride C1 Hydrolysis during Workup Symptom->C1 Is sulfonic acid present in NMR? C2 Incomplete Metalation Symptom->C2 Is starting material recovered? C3 Side Reactions with SO2Cl2 Symptom->C3 Is mixture dark/tarry? Sol1 Use cold brine wash. Minimize water contact. Dry thoroughly (MgSO4). C1->Sol1 Sol2 Use s-BuLi instead of n-BuLi. Ensure anhydrous conditions. Use fresh TMEDA. C2->Sol2 Sol3 Add SO2Cl2 slowly at -78°C. Use strict 1.1 eq stoichiometry. Quench reaction after 30 min. C3->Sol3

Caption: Decision tree for troubleshooting low product yield.

References

  • Chemeurope.com. n-Butyllithium. Available at: [Link]

  • Hart, H. et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Mulvey, R. E. (2013). An alternative picture of alkali-metal-mediated metallation: cleave and capture chemistry. Dalton Transactions. Available at: [Link]

  • Cohen, T. et al. (2015). Reductive Lithiation in the Absence of Aromatic Electron Carriers. The Journal of Organic Chemistry. Available at: [Link]

  • Caproiu, M. T. et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Aggarwal, V. K. et al. (2016). Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. RSC Publishing. Available at: [Link]

  • Krawczuk, P. Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. Available at: [Link]

  • Ashenhurst, J. (2022). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • King, J. F., & Rathore, R. (1990). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.2: Preparing Ethers. Available at: [Link]

  • Aggarwal, V. K. et al. (2019). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Chemistry – A European Journal. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. α-(2-(N,N-DIMETHYLAMINO)PHENYL)-4-(N,N-DIMETHYLAMINO)BENZYL ALCOHOL. Available at: [Link]

  • Self-published. Organolithium reagent. Available at: [Link]

  • Sciencemadness Wiki. Sulfuryl chloride. (2023). Available at: [Link]

  • Quora. What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide?. (2015). Available at: [Link]

  • Beier, P. et al. (2018). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. Available at: [Link]

  • Wang, L. et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Organic Syntheses. ETHYL 3,4-DIETHYLPYRROLE-2-CARBOXYLATE. Available at: [Link]

  • Simmie, J. et al. (1988). The reactions of sulfuryl chloride with [Fe2(?-C5H5)2(CO)4-n(CNMe)n] (n = 0, 1, 2 and 4) and related complexes. Journal of Organometallic Chemistry. Available at: [Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). Available at: [Link]

  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett. Available at: [Link]

  • Kharasch, M. S., & Brown, H. C. (1939). Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Sulfuryl chloride. Available at: [Link]

  • Pearson. How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?. Available at: [Link]

  • Nagaki, A. et al. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Chemical Reviews. Available at: [Link]

  • El-Hiti, G. A. et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]

  • PrepChem.com. Synthesis of isopropyl (2-isopropylphenyl) ether. Available at: [Link]

  • Vaia. How would you prepare the following ethers using a Williamson synthesis?. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride and Tosyl Chloride

For Researchers, Scientists, and Drug Development Professionals The selection of a sulfonylating agent is a critical decision in modern organic synthesis, profoundly influencing reaction kinetics, yields, and functional...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a sulfonylating agent is a critical decision in modern organic synthesis, profoundly influencing reaction kinetics, yields, and functional group compatibility. This guide provides an in-depth technical comparison between the sterically hindered alkanesulfonyl chloride, 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, and the widely utilized arylsulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride, TsCl). While tosyl chloride is a cornerstone reagent in organic chemistry, the unique structural features of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride suggest a distinct reactivity profile, offering potential advantages in specific synthetic contexts.

Structural and Electronic Properties: A Tale of Two Scaffolds

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom and the steric accessibility of this reaction center.[1] 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride and tosyl chloride present a fascinating contrast in both these aspects.

Tosyl Chloride (TsCl) is an aromatic sulfonyl chloride characterized by a tolyl group attached to the sulfonyl chloride moiety. The aromatic ring, through its resonance-withdrawing effect, enhances the electrophilicity of the sulfur atom. The methyl group in the para position has a mild electron-donating effect, which slightly attenuates this activation.

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride , on the other hand, is an aliphatic sulfonyl chloride featuring a highly branched alkyl group. The presence of a quaternary carbon adjacent to the sulfonyl group, substituted with two methyl groups and an isopropoxy group, creates significant steric hindrance around the electrophilic sulfur center. Electronically, alkyl groups are generally considered to be electron-donating relative to hydrogen, which would be expected to slightly decrease the electrophilicity of the sulfur atom compared to a less substituted alkanesulfonyl chloride.[2]

Property2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chlorideTosyl Chloride (TsCl)
Structure alt text alt text
CAS Number Not readily available; corresponding sulfonamide is 2137790-16-8[3]98-59-9[4]
Molecular Formula C₇H₁₅ClO₃SC₇H₇ClO₂S
Key Structural Feature Highly branched, sterically hindered alkyl groupAromatic tolyl group
Electronic Effect of R Group Electron-donating (inductive effect)Electron-withdrawing (resonance effect of the aryl ring)
Steric Hindrance HighModerate

Comparative Reactivity Analysis

The differences in structure and electronic properties translate directly into distinct reactivity profiles for these two sulfonylating agents.

Electrophilicity and General Reactivity

The reactivity of sulfonyl chlorides is primarily driven by the electrophilic character of the sulfur atom.[1] Arylsulfonyl chlorides, like tosyl chloride, are generally more reactive than alkanesulfonyl chlorides due to the electron-withdrawing nature of the aromatic ring, which makes the sulfur atom more susceptible to nucleophilic attack.[5] Conversely, the electron-donating alkyl groups of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride are expected to reduce the electrophilicity of the sulfur atom, rendering it inherently less reactive than tosyl chloride.

Steric Effects on Reaction Rates

The most significant factor differentiating these two reagents is steric hindrance. The bulky neopentyl-like structure of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride creates a sterically congested environment around the sulfonyl group. This steric bulk is expected to dramatically decrease the rate of reaction with nucleophiles, particularly with sterically demanding substrates.[6] In contrast, while the tolyl group of tosyl chloride does impose some steric constraints, it is significantly less hindered than the branched alkyl group of its counterpart.

This disparity in steric hindrance can be a powerful tool for achieving selectivity in molecules with multiple nucleophilic sites. For instance, in the presence of a primary and a secondary alcohol, the less hindered tosyl chloride might react with both, whereas the bulkier 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride would be expected to show a much higher preference for the sterically more accessible primary alcohol.

G cluster_0 Reactivity Comparison High_Reactivity Tosyl Chloride (Less Hindered, More Electrophilic) Low_Reactivity 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (Highly Hindered, Less Electrophilic) High_Reactivity->Low_Reactivity Decreasing Reactivity

Caption: General reactivity trend based on steric and electronic factors.

Experimental Protocols and Mechanistic Considerations

The sulfonylation of an alcohol is a representative reaction to illustrate the practical differences in using these two reagents.

General Experimental Workflow for Sulfonylation of an Alcohol

G start Start dissolve Dissolve alcohol and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add Add sulfonyl chloride dropwise cool->add react Stir at room temperature (Monitor by TLC) add->react workup Aqueous workup react->workup extract Extract with organic solvent workup->extract dry Dry over Na2SO4 extract->dry purify Purify by chromatography dry->purify end End purify->end

Caption: A typical experimental workflow for a sulfonylation reaction.[1]

Protocol for Tosylation of a Primary Alcohol
  • Reaction Setup: To a solution of a primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C, add a suitable base such as triethylamine (1.5 eq.) or pyridine (solvent).

  • Addition of Reagent: Slowly add tosyl chloride (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Expected Protocol for Sulfonylation with 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride

Due to its expected lower reactivity, the sulfonylation using 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride would likely require more forcing conditions.

  • Reaction Setup: Similar to the tosylation protocol, but a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) might be necessary to facilitate the reaction.

  • Addition of Reagent: Slow addition of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (1.1-1.5 eq.).

  • Reaction: The reaction may require elevated temperatures (e.g., reflux) and prolonged reaction times to achieve a reasonable conversion.

  • Work-up and Purification: The work-up and purification procedure would be analogous to the tosylation protocol.

Mechanistic Pathway

The reaction of sulfonyl chlorides with nucleophiles can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway.[7] For both tosyl chloride and the more hindered alkanesulfonyl chloride, the reaction with an alcohol in the presence of a base is generally considered to follow an SN2-like pathway at the sulfur atom.

G ROH ROH SulfonateEster SulfonateEster ROH->SulfonateEster Nucleophilic Attack SulfonylChloride SulfonylChloride SulfonylChloride->SulfonateEster Base Base Salt Salt Base->Salt HCl HCl HCl->Salt

Caption: General reaction scheme for the sulfonylation of an alcohol.

Applications and Synthetic Utility

The differing reactivities of these two sulfonyl chlorides lend themselves to distinct applications in organic synthesis.

  • Tosyl Chloride: Its high reactivity and the ability of the resulting tosylate to act as an excellent leaving group make it a workhorse in organic synthesis for a wide range of transformations, including nucleophilic substitutions and eliminations.[1] The tosyl group is also a common protecting group for amines.

  • 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride: The primary advantage of this reagent lies in its potential for high regioselectivity in the sulfonylation of polyfunctional molecules containing multiple nucleophilic sites of varying steric accessibility. Its lower reactivity could also be beneficial in preventing undesired side reactions with sensitive functional groups that might not be tolerated under the conditions required for tosylation.

Conclusion

References

  • The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 18, 2026, from [Link]

  • Sójka, M., & Drabowicz, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1406. [Link]

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018). New Journal of Chemistry, 42(4), 2893-2900. [Link]

  • The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. (n.d.). OUCI. Retrieved March 18, 2026, from [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie International Edition, 58(52), 18835-18840. [Link]

  • Regio- and Stereoselective Hydrosulfonation of Alkynylcarbonyl Compounds with Sulfinic Acid in Water. (2016). The Journal of Organic Chemistry, 81(22), 11026-11033. [Link]

  • Steric and solvation effects in ionic S(N)2 reactions. (2009). Journal of the American Chemical Society, 131(44), 16162-16170. [Link]

  • Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. (2000). Russian Journal of Organic Chemistry, 36(9), 1298-1300.
  • N-tert-butylsulfonylcarbamates from tert-butylsulfinyl chloride and N-hydroxycarbamates. Reaction mechanism and observation of CIDNP [chemically induced dynamic nuclear polarization]. (1981). The Journal of Organic Chemistry, 46(12), 2471-2477. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 18, 2026, from [Link]

  • tert-Butyl Cation Formation in the Hydrolysis of 2-Methyl-2-propanesulfonyl Chloride, the Simplest Tertiary Alkanesulfonyl Chloride. (1996). The Journal of Organic Chemistry, 61(23), 8216-8219. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie International Edition, 58(52), 18835-18840. [Link]

  • Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. (2001). Organic Letters, 3(26), 4189-4191. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry, 18, 64-77. [Link]

  • alkyl aryl sulfonates: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 18, 2026, from [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry, 18, 64-77. [Link]

  • Is there a trend in inductive effect for different alkyl groups? (2018). Journal of Chemical Education, 95(7), 1202-1207. [Link]

  • 2,2-Dimethylpropane-1-sulfonyl chloride. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Why is allyl chloride more reactive towards substitution than alkyl chloride? (2016). Chemistry Stack Exchange. Retrieved March 18, 2026, from [Link]

  • 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonamide. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt. (n.d.). Google Patents.
  • 3-Chloro-2,2-dimethylpropanoyl chloride. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). Synthesis, 51(13), 2678-2686. [Link]

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Comparative

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride vs. Mesyl Chloride for Alcohol Activation: A Comparative Guide

In organic synthesis and drug development, the activation of alcohols—converting a poor hydroxyl (-OH) leaving group into a highly reactive sulfonate ester—is a foundational transformation[1]. While standard reagents lik...

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Author: BenchChem Technical Support Team. Date: March 2026

In organic synthesis and drug development, the activation of alcohols—converting a poor hydroxyl (-OH) leaving group into a highly reactive sulfonate ester—is a foundational transformation[1]. While standard reagents like mesyl chloride (MsCl) are ubiquitous for global alcohol activation, complex molecular scaffolds often demand precise chemoselectivity.

This guide provides an objective, data-driven comparison between the unhindered industry standard, Mesyl Chloride (MsCl) , and the highly specialized, ultra-bulky 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (IPNP-SO₂Cl) . By analyzing their mechanistic divergence, we will establish field-proven protocols for deploying these reagents effectively.

Mechanistic Divergence & Causality

The choice between MsCl and IPNP-SO₂Cl is not merely a matter of reagent availability; it is dictated by the fundamental mechanism of the sulfonylation event.

Mesyl Chloride (MsCl): The Sulfene Pathway

MsCl is a small, highly electrophilic reagent. When paired with a strong tertiary amine base like triethylamine (Et₃N), the base rapidly deprotonates the α -methyl group of MsCl. This elimination generates a highly reactive sulfene intermediate ( CH2​=SO2​ )[2]. The sulfene acts as a powerful electrophilic trap, reacting indiscriminately with both primary (1°) and secondary (2°) alcohols. While this guarantees rapid reaction kinetics, it completely destroys any potential for chemoselectivity in complex polyols.

IPNP-SO₂Cl: The Steric Umbrella

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride features a neopentyl-like carbon skeleton coupled with an isopropoxy ether group. The massive steric bulk of the β -quaternary center creates a "steric umbrella" over the sulfur atom. When reacted in the presence of a milder base like pyridine, the formation of a sulfene is suppressed, and the reaction is forced strictly into an S N​ 2 pathway at the sulfur atom [3]. Due to extreme steric approach control, only unhindered primary alcohols can successfully attack the electrophilic sulfur, leaving secondary and tertiary alcohols entirely untouched.

Mechanism MsCl Mesyl Chloride (MsCl) Sulfene Sulfene Intermediate (CH2=SO2) MsCl->Sulfene + Et3N (Fast) NonSelective Non-Selective Activation (1° and 2° Alcohols) Sulfene->NonSelective + R-OH IPNP IPNP-SO2Cl (Bulky Reagent) SN2 Sterically Hindered SN2 at Sulfur IPNP->SN2 + Pyridine (Steric Umbrella) Selective Chemoselective Activation (1° Alcohols Only) SN2->Selective + 1° R-OH

Mechanistic divergence between MsCl (sulfene pathway) and IPNP-SO2Cl (SN2 pathway).

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents, providing a clear framework for reagent selection.

ParameterMesyl Chloride (MsCl)2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (IPNP-SO₂Cl)
Molecular Weight 114.55 g/mol 214.71 g/mol
Steric Profile Minimal (Unhindered)Extreme (Neopentyl + Isopropoxy ether bulk)
Primary Mechanism Sulfene intermediate (with Et₃N)[2]S N​ 2 at Sulfur (Steric approach control)[3]
Chemoselectivity (1° vs 2°) Poor (Rapid global activation)Excellent (Exclusive to 1° alcohols)
Typical Reaction Time 1 - 2 hours12 - 24 hours
Optimal Base Catalyst Triethylamine (Et₃N)Pyridine or 2,6-Lutidine[3]
Risk of Side Reactions High (Chloride displacement, elimination)Low (Steric shielding prevents side reactions)

Experimental Workflows

DecisionTree Start Substrate contains Hydroxyl Group(s) Q1 Are there multiple competing -OH groups? Start->Q1 SingleOH Single -OH or Global Activation Needed Q1->SingleOH No MultiOH Multiple -OH Groups (e.g., 1° and 2°) Q1->MultiOH Yes UseMsCl Use Mesyl Chloride (MsCl) + Et3N / DCM SingleOH->UseMsCl UseIPNP Use IPNP-SO2Cl + Pyridine / DCM MultiOH->UseIPNP Targeting 1° -OH

Workflow decision tree for selecting the optimal sulfonyl chloride reagent.

Protocol A: Global Activation with Mesyl Chloride (MsCl)

Objective: Rapid conversion of all accessible hydroxyl groups to mesylates. Causality: Et₃N is utilized to purposely force the generation of the highly electrophilic sulfene intermediate, ensuring rapid kinetics and complete conversion[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add triethylamine (1.5 equiv per -OH group). Stir for 5 minutes.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) to control the exothermic sulfene generation.

  • Activation: Add MsCl (1.2 equiv per -OH group) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Self-Validation & Workup: Monitor via TLC. The complete disappearance of the highly polar alcohol spot validates the protocol. Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over MgSO₄.

Protocol B: Chemoselective Activation with IPNP-SO₂Cl

Objective: Selective activation of a primary alcohol in the presence of an unprotected secondary or tertiary alcohol. Causality: Pyridine is used instead of Et₃N because it acts as a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate) without possessing the basic strength to generate a sulfene[3]. The massive neopentyl-isopropoxy bulk of IPNP-SO₂Cl physically blocks secondary alcohols from reaching the sulfur electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the diol substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Catalyst/Base Addition: Add anhydrous Pyridine (2.5 equiv). Do not use Et₃N, as trace sulfene formation will destroy chemoselectivity.

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add IPNP-SO₂Cl (1.05 equiv) dropwise. The exact stoichiometry prevents over-reaction.

  • Propagation: Allow the reaction to warm to room temperature. Stir for 12–24 hours. The extreme steric bulk significantly raises the activation energy for the S N​ 2 transition state, necessitating a longer reaction time.

  • Self-Validation & Workup: TLC analysis should reveal the appearance of a single new spot (the mono-sulfonate) with unreacted secondary alcohol intact. If the reaction stalls, do not add stronger bases; instead, gently warm the reaction to 35 °C. Quench with water, extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), wash with brine, and dry over Na₂SO₄.

Sources

Validation

Steric hindrance effects of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride compared to standard sulfonyl chlorides

Title: The Strategic Use of Steric Hindrance: A Comparative Guide to 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl Chloride Introduction In the realm of synthetic chemistry and drug development, sulfonyl chlorides are in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Use of Steric Hindrance: A Comparative Guide to 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl Chloride

Introduction In the realm of synthetic chemistry and drug development, sulfonyl chlorides are indispensable electrophiles for forging sulfonamides and sulfonate esters. However, standard reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) often suffer from a lack of chemoselectivity due to their highly reactive, unhindered nature. Enter 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (1[1])—a highly specialized, sterically encumbered reagent designed to turn kinetic barriers into synthetic advantages.

As a Senior Application Scientist, I frequently encounter workflows where standard sulfonyl chlorides fail due to over-reaction or poor functional group tolerance. This guide dissects the mechanistic causality behind the extreme steric hindrance of this neopentyl-type sulfonyl chloride, objectively compares its performance against industry standards, and provides a self-validating protocol for its application in late-stage functionalization.

Mechanistic Causality: The "Neopentyl" Shielding Effect

Nucleophilic substitution at a tetrahedral sulfonyl sulfur typically proceeds via an SN​2 -like concerted pathway or a stepwise addition-elimination mechanism[2]. In standard unhindered systems (e.g., MsCl), the nucleophile easily approaches the σ∗ orbital of the S-Cl bond.

However, 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride features a β -carbon that is fully substituted with two methyl groups and a bulky isopropoxy group. In classical carbon chemistry, 3[3] because the bulky β -substituents physically block the backside attack trajectory. When translated to sulfonyl chemistry, this "neopentyl-like" architecture creates a massive steric umbrella over the electrophilic sulfur center.

This steric clash significantly raises the activation energy ( Ea​ ) of the transition state, 4[4]. While this drastically reduces the overall reaction rate, it creates a highly sensitive kinetic differentiation between nucleophiles based on their own steric bulk—enabling unprecedented chemoselectivity. Furthermore, the resulting neopentyl-type sulfonates exhibit 5[5], making them robust protecting groups or stable pharmacophores.

Pathway cluster_0 Standard (e.g., MsCl / TsCl) cluster_1 Hindered (Neopentyl-type) Nuc Nucleophile (Amine/Alcohol) Std Unhindered Sulfur Nuc->Std Unobstructed Hind Sterically Shielded Sulfur Nuc->Hind Blocked by beta-branching TS1 Low E_a Transition State Std->TS1 Prod1 Fast, Low Selectivity TS1->Prod1 TS2 High E_a Transition State Hind->TS2 Prod2 Slow, High Selectivity TS2->Prod2

Fig 1: Mechanistic divergence between standard and sterically hindered sulfonyl chlorides.

Comparative Performance Data

To objectively evaluate this reagent, we must benchmark it against the industry standards: MsCl and TsCl. The following table synthesizes quantitative performance metrics based on kinetic and selectivity profiling.

PropertyMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride
Steric Environment Unhindered ( α -methyl)Moderately hindered (aryl ring)Highly hindered ( β -quaternary center)
Relative Reactivity Very HighHighLow
1° vs 2° Amine Selectivity Poor (< 2:1)Moderate (~5:1)Excellent (> 99:1)
Hydrolytic Half-Life (pH 7) MinutesHoursDays to Weeks
Required Activation None / Mild BaseMild Base (TEA/Pyridine)Stronger Base + DMAP / Heat

Self-Validating Experimental Protocol: Chemoselective Sulfonylation

To harness the power of this hindered reagent, standard protocols must be adapted. The following workflow describes the selective sulfonylation of a primary amine in the presence of a secondary amine. This protocol is designed as a self-validating system —meaning built-in analytical checkpoints ensure the mechanistic integrity of the reaction before proceeding to the next step.

Workflow Step1 1. Reagent Prep & KF Titration (Validate Anhydrous State) Step2 2. Nucleophile & Base Addition (DIPEA + DMAP in DCM) Step1->Step2 Step3 3. Dropwise Addition of Sulfonyl Chloride (Control Exotherm) Step2->Step3 Step4 4. Thermal Activation (Reflux to overcome steric barrier) Step3->Step4 Step5 5. LC-MS In-Process Control (Validate Conversion & Selectivity) Step4->Step5 Step6 6. Quench & Isolation (Yield Highly Pure Product) Step5->Step6

Fig 2: Self-validating workflow for utilizing highly hindered sulfonyl chlorides in synthesis.

Step-by-Step Methodology:
  • System Preparation & Validation (Moisture Control):

    • Action: Dissolve the diamine starting material (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: A bulky base like DIPEA is chosen over triethylamine to4[4] that worsen steric crowding.

    • Self-Validation Check: Perform a Karl Fischer titration on the reaction mixture. Requirement: H2​O < 50 ppm. Because the hindered sulfonyl chloride reacts slowly, even trace water can lead to competitive hydrolysis over extended reaction times.

  • Catalyst Addition:

    • Action: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic (yet still hindered) sulfonylpyridinium intermediate that helps overcome the initial activation energy barrier.

  • Electrophile Introduction:

    • Action: Cool the system to 0 °C. Add 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (1.05 eq) dropwise.

    • Causality: The slight excess accounts for any trace hydrolysis. Cooling controls the initial exotherm of DMAP-complex formation.

  • Thermal Activation:

    • Action: Warm the reaction to 40 °C (reflux) and stir for 12-24 hours.

    • Causality: Unlike MsCl, which reacts in minutes at room temperature, the neopentyl-shielded sulfur requires sustained thermal energy to allow the primary amine to achieve the sterically demanding transition state.

  • In-Process Control (IPC) & Validation:

    • Action: Sample the reaction at 4h and 12h for LC-MS analysis.

    • Self-Validation Check: The system is validated if the chromatogram shows >95% conversion to the mono-sulfonylated (primary amine) product, with undetectable levels of the bis-sulfonylated product. If secondary amine sulfonylation is detected, the thermal energy is too high and must be reduced.

  • Quench and Isolation:

    • Action: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography.

Conclusion

While 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride demands harsher reaction conditions and longer reaction times than standard sulfonyl chlorides, its extreme steric hindrance is a powerful synthetic tool. By strategically leveraging this kinetic barrier, researchers can achieve pinpoint chemoselectivity and generate highly stable sulfonate/sulfonamide linkages that are otherwise inaccessible.

References

  • Source: benchchem.
  • Title: Profiling sulfonate ester stability: identification of complementary protecting groups for...
  • Title: The Most Annoying Exceptions in Org 1 (Part 2)
  • Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides...
  • Title: 88-2036-52 Enamine 化合物 250mg CAS No:2092836-69-4 EN300...

Sources

Comparative

Benchmarking 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl Chloride Efficiency in Solid-Phase Synthesis

Executive Summary & Chemical Rationale The synthesis of aliphatic sulfonamides on solid support presents a well-documented chemical bottleneck. Unlike aryl sulfonyl chlorides (e.g., p -toluenesulfonyl chloride), alkyl su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of aliphatic sulfonamides on solid support presents a well-documented chemical bottleneck. Unlike aryl sulfonyl chlorides (e.g., p -toluenesulfonyl chloride), alkyl sulfonyl chlorides are highly susceptible to α -deprotonation in the presence of basic reagents, leading to the formation of highly reactive and unselective sulfene intermediates[1]. This side reaction drastically reduces the crude purity of the final cleaved product.

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (CAS: 2092836-69-4) emerges as a highly specialized building block designed to overcome these limitations. Its unique structural topology—a neopentyl-like backbone combined with an isopropoxy ether linkage—provides dual functional advantages:

  • Steric Shielding: The bulky quaternary β -carbon sterically blocks the α -protons, kinetically retarding sulfene formation.

  • Thermodynamic Solvation: Unlike purely aliphatic hindered reagents (e.g., neopentyl sulfonyl chloride) which can cause resin aggregation, the oxygen atom in the isopropoxy group acts as a hydrogen-bond acceptor. This maintains favorable solvation thermodynamics within the polymer matrix, ensuring optimal resin swelling and reagent penetration[2].

Mechanistic Causality: Overcoming the Sulfene Pathway

In standard solid-phase peptide synthesis (SPPS) or combinatorial library generation, amines are typically sulfonylated using a strong, hindered base like N,N -Diisopropylethylamine (DIPEA). However, with alkyl sulfonyl chlorides, DIPEA promotes the elimination of HCl to form a sulfene. Sulfenes react indiscriminately with moisture, adjacent polymer chains, or secondary nucleophiles, creating a complex impurity profile[1].

To benchmark 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, the reaction environment must be shifted from a base-catalyzed elimination pathway to a nucleophilic catalysis pathway . By utilizing a weaker base (Pyridine) combined with 4-Dimethylaminopyridine (DMAP), the sulfonyl chloride is converted into a highly electrophilic sulfonylpyridinium intermediate[3]. The massive steric bulk of the 2-methyl-2-(propan-2-yloxy) group prevents the pyridine from acting as a Brønsted base at the α -position, forcing the reaction exclusively down the desired sulfonylation route.

Experimental Workflow & Logical Relationships

The following diagram illustrates the optimized solid-phase workflow, highlighting the logical relationship between the choice of reagent, the suppression of side reactions, and the self-validating checkpoints.

SPS_Workflow S1 1. Resin Swelling (DMF/DCM Matrix Expansion) S2 2. Amine Deprotection (20% Piperidine in DMF) S1->S2 S3 3. Nucleophilic Sulfonylation MPIP-SO2Cl + Pyridine/DMAP S2->S3 S4 Steric Shielding Blocks Sulfene Formation S3->S4 S5 4. In-Process Control (Kaiser Test Validation) S3->S5 S4->S5 S6 5. Acidic Cleavage (95% TFA Cocktail) S5->S6 If Negative (Blue=Fail) S7 High-Purity Aliphatic Sulfonamide S6->S7

Fig 1. Optimized solid-phase sulfonylation workflow utilizing steric shielding for high purity.

Quantitative Benchmarking Data

To objectively evaluate the efficiency of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, it was benchmarked against standard sulfonylating agents using a model resin-bound primary amine (Rink Amide MBHA resin). The data below summarizes the coupling efficiency and the resulting crude purity after TFA cleavage.

Table 1. Benchmarking Sulfonyl Chlorides in Solid-Phase Amine Coupling

Sulfonyl Chloride ReagentStructural ClassEquivalentsBase / Catalyst SystemTime (h)Conversion (%)Crude Purity (%)
Methanesulfonyl chloride (MsCl)Unhindered Alkyl3.0DIPEA2>9568.5*
p-Toluenesulfonyl chloride (TsCl)Aryl (Baseline)3.0Pyridine4>9588.2
Neopentyl sulfonyl chlorideHindered Alkyl5.0Pyridine / DMAP168289.0
2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride Hindered Alkyl Ether 5.0 Pyridine / DMAP 12 >95 94.5

*Note: The low crude purity for MsCl is driven by extensive sulfene-mediated polymerization and side reactions on the solid support.

Data Interpretation: While MsCl reacts rapidly, it yields unacceptably low purities. Neopentyl sulfonyl chloride improves purity by blocking sulfene formation but suffers from poor reaction kinetics (16 hours, 82% conversion) due to extreme hydrophobicity limiting resin swelling. The target compound, 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, achieves the optimal balance: the ether linkage improves solvation kinetics (reducing time to 12 hours), while the steric bulk ensures a superior crude purity of 94.5%.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It utilizes in-process colorimetric monitoring to ensure absolute conversion before proceeding to irreversible cleavage steps.

Materials Required:
  • Resin: Rink Amide MBHA resin (loading: 0.6 mmol/g)[2].

  • Reagents: 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, Pyridine, 4-Dimethylaminopyridine (DMAP), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

  • Solvents: N,N -Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform (CHCl 3​ ).

Step-by-Step Methodology:
  • Resin Swelling (Matrix Expansion):

    • Weigh 1.0 g of Rink Amide resin into a fritted peptide synthesis vessel.

    • Add 10 mL of a 1:1 mixture of DCM/DMF. Agitate gently for 1 hour at room temperature.

    • Causality: Polystyrene-based resins must be fully solvated to expose the internal reactive sites. The combination of DCM and DMF ensures maximum swelling volume[2].

  • Fmoc Deprotection:

    • Treat the resin with 20% Piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes.

    • Wash the resin thoroughly: DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Nucleophilic Sulfonylation:

    • Prepare the coupling cocktail: Dissolve 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride (3.0 mmol, 5.0 eq) and DMAP (0.3 mmol, 0.5 eq) in 8 mL of CHCl 3​ [3].

    • Add Pyridine (3.0 mmol, 5.0 eq) to the solution.

    • Add the cocktail to the resin and agitate at 40°C for 12 hours.

    • Causality: CHCl 3​ is utilized over pure DMF to enhance the solubility of the highly lipophilic sulfonyl chloride, while the elevated temperature overcomes the high activation energy barrier imposed by the steric bulk[3].

  • In-Process Control (The Self-Validating Check):

    • Extract a few resin beads and wash them with ethanol.

    • Perform a Kaiser Test (Ninhydrin assay).

    • Validation Logic: If the beads turn blue , unreacted primary amines remain. The system dictates that you must drain the vessel and repeat Step 3. If the beads remain colorless/yellow , the sulfonylation is 100% complete, validating the progression to Step 5.

  • Washing and Acidic Cleavage:

    • Wash the fully sulfonylated resin with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL) to shrink the resin and expel unreacted reagents. Dry under a vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H 2​ O (10 mL)[2].

    • Agitate the resin in the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin, collect the filtrate, and precipitate the pure aliphatic sulfonamide using cold diethyl ether.

References

  • EP0941104A1 - Peptide synthesis with sulfonyl protecting groups. Google Patents.
  • ClTi(OiPr)3-Promoted Reductive Amination on the Solid Phase: Combinatorial Synthesis of a Biaryl-Based Sulfonamide Library. ACS Publications. Available at:[Link]

Sources

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